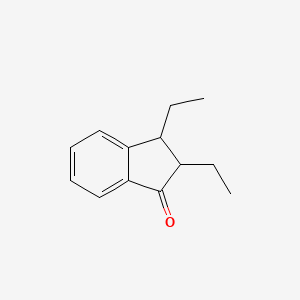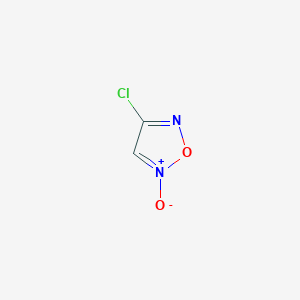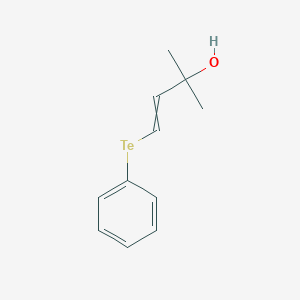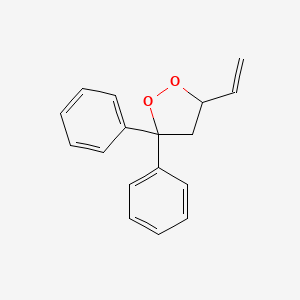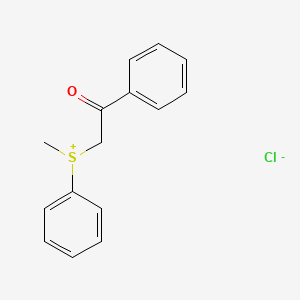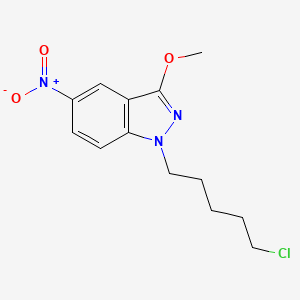
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloropentyl chain, a methoxy group, and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropentyl bromide, 3-methoxy-1H-indazole, and nitric acid.
Nitration: The first step involves the nitration of 3-methoxy-1H-indazole using nitric acid to introduce the nitro group at the 5-position of the indazole ring.
Alkylation: The nitrated intermediate is then subjected to alkylation with 5-chloropentyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(5-Chloropentyl)-3-amino-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-Chloropentyl)-3-hydroxy-5-nitro-1H-indazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as cannabinoid receptors, enzymes, and other proteins involved in cellular signaling pathways.
Pathways Involved: The interaction with these targets can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the methoxy and nitro groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
CAS No. |
106158-01-4 |
|---|---|
Molecular Formula |
C13H16ClN3O3 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
1-(5-chloropentyl)-3-methoxy-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-13-11-9-10(17(18)19)5-6-12(11)16(15-13)8-4-2-3-7-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
ITEYWOJNHJAQSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


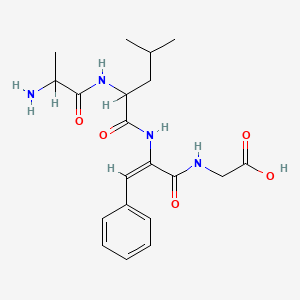
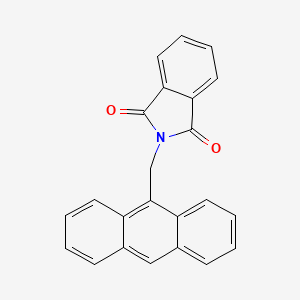
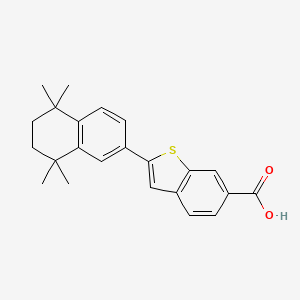


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
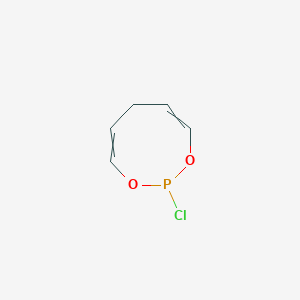
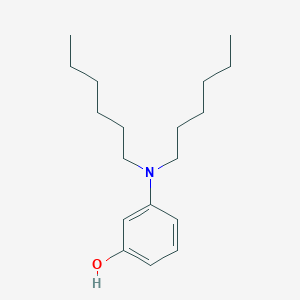
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
